molecular formula C9H13NO B14345239 2-(Aminomethyl)-3,4-dimethylphenol CAS No. 91597-51-2

2-(Aminomethyl)-3,4-dimethylphenol

Cat. No.: B14345239
CAS No.: 91597-51-2
M. Wt: 151.21 g/mol
InChI Key: VSYYOSUMBQANGJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,4-dimethylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4-dimethylphenol typically involves the reaction of 3,4-dimethylphenol with formaldehyde and ammonia or an amine under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,4-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-(Aminomethyl)-3,4-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4-dimethylphenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The phenolic group can undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 3,4-Dimethylphenol
  • 2-(Aminomethyl)-4-methylphenol

Comparison

2-(Aminomethyl)-3,4-dimethylphenol is unique due to the presence of both the aminomethyl and dimethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the additional methyl groups can influence the compound’s steric and electronic environment, affecting its reactivity and interactions with other molecules.

Properties

CAS No.

91597-51-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(aminomethyl)-3,4-dimethylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4,11H,5,10H2,1-2H3

InChI Key

VSYYOSUMBQANGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)CN)C

Origin of Product

United States

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